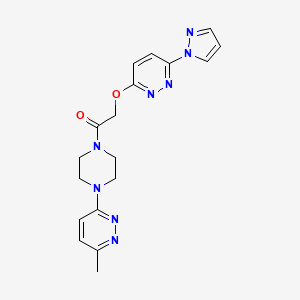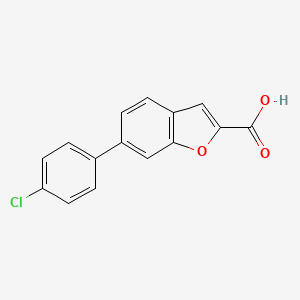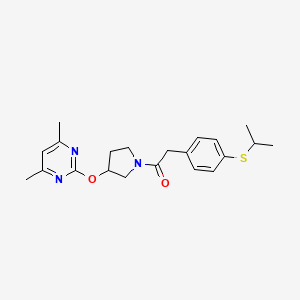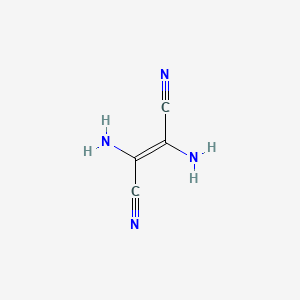
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20N8O2 and its molecular weight is 380.412. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Synthesis of Heterocyclic Systems : Research has explored the synthesis of heterocyclic systems via reactions involving pyridazinone derivatives, leading to compounds with anticipated biological activities. This includes the creation of various derivatives through reactions with compounds like PCl5, 2-hydroxybenzoylhydrazide, and semicarbazide hydrochloride, among others, showcasing the versatility of pyridazinone in synthesizing biologically relevant molecules (Youssef et al., 2005).
Antiviral Activity Studies : The compound has been utilized as a starting material for the synthesis of derivatives with evaluated antiviral activities. Through various reactions, including diazotization and coupling with phenyl isothiocyanate, researchers have synthesized compounds tested for cytotoxicity and antiviral properties against HSV1 and HAV-MBB (Attaby et al., 2006).
Antibacterial Agent Development
- Piperazinyl Oxazolidinone Antibacterials : The compound's derivatives have been investigated for their antibacterial properties, particularly against gram-positive pathogens like methicillin-resistant Staphylococcus aureus. This research contributes to the development of new antibacterial agents to combat resistant bacterial strains (Tucker et al., 1998).
Synthesis and Characterization of Derivatives
- Crystal Structure and Spectroscopic Studies : A pyridazinone derivative has been synthesized and characterized, providing insights into its crystal structure and stability. Such studies are crucial for understanding the compound's chemical behavior and potential applications in material science and pharmacology (Kalai et al., 2021).
Antimicrobial Activity Evaluation
- Synthesis and Biological Activity : Research on synthesizing new pyrazoline and pyrazole derivatives, including those derived from pyridazinone, has demonstrated significant antibacterial and antifungal activities. Such studies highlight the potential of pyridazinone-based compounds in developing new antimicrobial agents (Hassan, 2013).
Eigenschaften
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-14-3-4-15(21-20-14)24-9-11-25(12-10-24)18(27)13-28-17-6-5-16(22-23-17)26-8-2-7-19-26/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIHTGBEHQREHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2987640.png)
![N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2987643.png)



![N-[(2-Fluoro-5-methoxypyridin-3-yl)methyl]-N-[(3-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2987647.png)


![(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride](/img/structure/B2987650.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2987656.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2987659.png)
![N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2987660.png)